molecular formula C10H8BrN B1315735 7-(Bromomethyl)quinoline CAS No. 769100-08-5

7-(Bromomethyl)quinoline

Cat. No. B1315735
M. Wt: 222.08 g/mol
InChI Key: WBDJYELCKVSSGT-UHFFFAOYSA-N
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Description


7-(Bromomethyl)quinoline is a nitrogen-containing heterocyclic compound. Quinolines are widely recognized for their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry. This specific derivative features a bromomethyl group attached to the quinoline ring, which significantly influences its behavior and potential applications.


2.

Synthesis Analysis


Several methods exist for synthesizing quinoline derivatives. Classical approaches involve cyclization reactions, while more efficient methods reduce reaction time and enhance yield. Notably, green chemistry principles, such as using safer solvents, have been employed. Additionally, metal nanoparticle-catalyzed reactions offer potent and effective techniques for quinoline synthesis.


3.

Molecular Structure Analysis


The molecular structure of 7-(Bromomethyl)quinoline consists of a quinoline ring with a bromomethyl substituent at a specific position. The arrangement of atoms within the ring influences its reactivity, stability, and interactions with other molecules.


4.

Chemical Reactions Analysis


7-(Bromomethyl)quinoline can participate in various chemical reactions. These may include substitution reactions, cyclizations, and functional group transformations. Understanding its reactivity profile is crucial for designing synthetic routes and exploring its potential applications.


5.

Physical And Chemical Properties Analysis



  • Physical Properties : These include melting point, solubility, and color. Experimental data on these properties help characterize the compound.

  • Chemical Properties : Reactivity with acids, bases, and other reagents provides valuable information. For instance, understanding its stability under different conditions is essential.


7.

Scientific Research Applications

Synthesis of Alkaloid Derivatives

7-(Bromomethyl)quinoline has been utilized in the synthesis of various alkaloid derivatives, such as the benzo-β-carboline isoneocryptolepine. This compound is synthesized through palladium-catalyzed reactions starting from 3-bromoquinoline and 2-bromoaniline, leading to potential applications in antiplasmodial drugs (Hostyn et al., 2005).

Development of Quinoline Derivatives

Another application involves the development of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, achieved through visible-light-induced radical bromination. This process demonstrates an improvement in yield compared to previous methods and has extended applications in synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers (Li, 2015).

Antimicrobial Activity Studies

7-(Bromomethyl)quinoline derivatives have been explored for their antimicrobial activities. For instance, steroidal quinolines synthesized under microwave irradiation displayed significant activity against fungal pathogens such as Aspergillus niger and Candida albicans, as well as inhibiting the growth of bacteria like Pseudomonas aeruginosa (Gogoi et al., 2012).

Applications in Bioimaging

7-Aminoquinolines synthesized through catalyst-free methods have been found to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for bioimaging applications, such as live-cell imaging of the Golgi apparatus in various cell lines (Chen et al., 2019).

Synthesis of Polycyclic Quinoline Derivatives

The synthesis of previously unknown polycyclic quinoline derivatives has been explored through the electrophilic intramolecular cyclization of 2-methallylthio-3-(hydroxyiminomethyl)quinoline, resulting in compounds with potential high biological activity (Sabo et al., 2021).

Anticancer Activity Exploration

Quinoline-based compounds,including those derived from 7-(Bromomethyl)quinoline, have been examined for their anticancer activities. The synthesis versatility of quinoline allows for the generation of structurally diverse derivatives, which have shown effective anticancer activity by inhibiting various cellular mechanisms like tyrosine kinases and tubulin polymerization (Solomon & Lee, 2011).

Synthesis of Antimicrobial Quinoxaline Derivatives

The synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives and their evaluation against bacteria and fungi have been conducted. Some derivatives showed high antibacterial activity against Gram-positive bacteria and a broad antifungal activity spectrum (Ishikawa et al., 2012).

Alternatives to Benzidine

7-Amino-3-(4-aminophenyl)quinoline, synthesized from 7-(Bromomethyl)quinoline, has been investigated as an alternative to benzidine. This compound was used to prepare disazo and trisazo acid dyes, demonstrating its potential in dye manufacturing (Krishnan et al., 1986).

Role in Antiplasmodial Activities

Studies on N(1),N(1)-diethyl-N(2)-(4-quinolinyl)-1,2-ethanediamines with substituents at the 7-position on the quinoline ring, derived from 7-(Bromomethyl)quinoline, have shown significant antiplasmodial activities. This underscores the potential of these compounds in developing treatments for malaria (Kaschula et al., 2002).

Application as Corrosion Inhibitors

Quinoline derivatives, including those synthesized from 7-(Bromomethyl)quinoline, have been recognized for their effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, offering potential applications in the field of corrosion inhibition (Verma et al., 2020)

Safety And Hazards


Safety considerations involve toxicity, handling precautions, and environmental impact. Researchers must assess potential risks associated with 7-(Bromomethyl)quinoline during synthesis, storage, and use.


8.

Future Directions


Exploring novel derivatives and hybrid compounds based on 7-(Bromomethyl)quinoline is promising. Researchers can design molecules with dual modes of action, reduced toxicity, and improved efficacy. Additionally, investigating its potential as a drug candidate or as a scaffold for further modifications is essential.


properties

IUPAC Name

7-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDJYELCKVSSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556833
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)quinoline

CAS RN

769100-08-5
Record name 7-(Bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-methylquinoline (0.10 g, 0.70 mmol) in 5 ml of CCl4 was added NBS (0.14 g, 0.77 mmol) and AIBN (0.025 g, 0.15 mmol). The reaction mixture was heated at 100° C. for 2 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure and the residue was purified by column chromatography on silica (230-400M) using 1% ethyl acetate/hexane eluent to give the desired product (0.090 g, 58%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.025 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
WL Cody, DD Holsworth, NA Powell, M Jalaie… - Bioorganic & medicinal …, 2005 - Elsevier
Recently, trans-disubstituted oxo-aryl-piperidines have been identified as small molecule nonpeptide renin inhibitors for the modulation of hypertension. Herein, we report on the …
Number of citations: 36 www.sciencedirect.com
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
In this study, a new series of more than 60 quinoline derivatives has been synthesized and evaluated against Mycobacterium tuberculosis (H37Rv). Apart from the SAR exploration …
Number of citations: 49 pubs.acs.org
MA Cinelli, H Li, G Chreifi, P Martásek… - Journal of Medicinal …, 2014 - ACS Publications
Since high levels of nitric oxide (NO) are implicated in neurodegenerative disorders, inhibition of the neuronal isoform of nitric oxide synthase (nNOS) and reduction of NO levels are …
Number of citations: 48 pubs.acs.org
M Albrecht, O Blau, R Fröhlich - Chemistry–A European …, 1999 - Wiley Online Library
A “library” of oligomeric coordination compounds is obtained from gallium(III) ions and ethylene‐bridged di(8‐hydroxyquinoline) derivatives. In a dynamic selection process the mixture …

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